2-Cyclopropoxy-6-formyl-N-methylbenzamide
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Overview
Description
2-Cyclopropoxy-6-formyl-N-methylbenzamide is an organic compound with the molecular formula C₁₂H₁₃NO₃ and a molecular mass of 219.24 g/mol This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and an N-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-formyl-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropoxybenzoyl chloride with N-methylformamide under controlled conditions. The reaction typically requires the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-formyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-Cyclopropoxy-6-carboxy-N-methylbenzamide.
Reduction: 2-Cyclopropoxy-6-hydroxymethyl-N-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-6-formyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-formyl-N-methylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the cyclopropoxy group may influence the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Cyclopropoxy-6-formyl-N-methylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzamide derivatives and may contribute to its specific biological activities and applications.
Properties
CAS No. |
1243479-87-9 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-formyl-N-methylbenzamide |
InChI |
InChI=1S/C12H13NO3/c1-13-12(15)11-8(7-14)3-2-4-10(11)16-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15) |
InChI Key |
NUDJZQOTGSEWOC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1OC2CC2)C=O |
Origin of Product |
United States |
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